6,3',4'-Trimethoxyflavanone
Overview
Description
6,3’,4’-Trimethoxyflavanone is a flavonoid compound with the molecular formula C18H18O5. It is characterized by the presence of three methoxy groups attached to the flavanone backbone. This compound is part of the larger class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,3’,4’-Trimethoxyflavanone typically involves the condensation of appropriate methoxy-substituted benzaldehydes with acetophenones, followed by cyclization and reduction steps. Common reagents used in these reactions include base catalysts like sodium hydroxide or potassium carbonate, and reducing agents such as sodium borohydride .
Industrial Production Methods: Industrial production of 6,3’,4’-Trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 6,3’,4’-Trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydroflavanones.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted flavanones, quinones, and dihydroflavanones .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions like cancer and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 6,3’,4’-Trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by modulating pathways like Bcl-2/Bax and caspase-3.
Comparison with Similar Compounds
- 5,3’,4’-Trihydroxy-6,7,8-trimethoxyflavanone
- 5,7,4’-Trimethoxyflavone
- 5-Hydroxy-3’,4’,7-trimethoxyflavone
Comparison: 6,3’,4’-Trimethoxyflavanone is unique due to its specific methoxy substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct antioxidant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-20-12-5-7-15-13(9-12)14(19)10-17(23-15)11-4-6-16(21-2)18(8-11)22-3/h4-9,17H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRMOZFTJMQBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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